ethyl N-nitroso-N-(1-phenylethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-nitroso-N-(1-phenylethyl)carbamate is an organic compound with the molecular formula C11H14N2O3. This compound contains 14 hydrogen atoms, 11 carbon atoms, 2 nitrogen atoms, and 3 oxygen atoms It is a member of the carbamate family, which are esters of carbamic acid
Vorbereitungsmethoden
The synthesis of ethyl N-nitroso-N-(1-phenylethyl)carbamate typically involves the reaction of ethyl carbamate with nitrosating agents under controlled conditions. The reaction conditions often include maintaining a specific temperature and pH to ensure the successful formation of the nitroso group. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Ethyl N-nitroso-N-(1-phenylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the nitroso group, converting it back to the parent carbamate.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl N-nitroso-N-(1-phenylethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce nitroso groups into other compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl N-nitroso-N-(1-phenylethyl)carbamate involves the interaction of the nitroso group with molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Ethyl N-nitroso-N-(1-phenylethyl)carbamate can be compared with other carbamate compounds, such as:
Ethyl carbamate: Lacks the nitroso group and has different chemical properties and applications.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.
N-nitroso-N-methylurea: Contains a nitroso group but has a different overall structure and set of applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
6316-19-4 |
---|---|
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
ethyl N-nitroso-N-(1-phenylethyl)carbamate |
InChI |
InChI=1S/C11H14N2O3/c1-3-16-11(14)13(12-15)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
YLYAMKIPLZTQQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N(C(C)C1=CC=CC=C1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.